molecular formula C21H24IN7 B14923866 N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14923866
M. Wt: 501.4 g/mol
InChI Key: WZSPDOIFVNNOJM-BUVRLJJBSA-N
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Description

N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl, diethyl, and iodobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with diethylamine under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Iodobenzylidene Hydrazone: The iodobenzylidene hydrazone moiety is formed by reacting 2-iodobenzaldehyde with hydrazine hydrate.

    Final Coupling: The final step involves coupling the iodobenzylidene hydrazone with the triazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and iodobenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazine ring and the iodobenzylidene moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine
  • N-benzyl-2-[(2,6-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium
  • N-benzylethylenediamine

Uniqueness

N’-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the iodobenzylidene hydrazone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications, distinguishing it from other triazine derivatives.

Properties

Molecular Formula

C21H24IN7

Molecular Weight

501.4 g/mol

IUPAC Name

6-N-benzyl-2-N,2-N-diethyl-4-N-[(E)-(2-iodophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H24IN7/c1-3-29(4-2)21-26-19(23-14-16-10-6-5-7-11-16)25-20(27-21)28-24-15-17-12-8-9-13-18(17)22/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27,28)/b24-15+

InChI Key

WZSPDOIFVNNOJM-BUVRLJJBSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2I)NCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2I)NCC3=CC=CC=C3

Origin of Product

United States

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